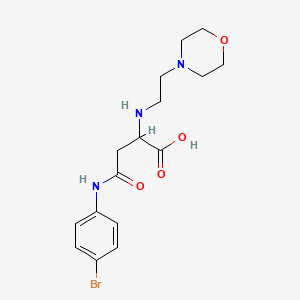

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

科学的研究の応用

Novel Surfactant Synthesis

A novel surfactant, closely related to 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, featuring a benzene spacer was synthesized using a copper-catalyzed cross-coupling reaction. Its unique structure enables it to form large-diameter premicellar aggregations below the critical micelle concentration, a characteristic explored for potential applications in surfactant science. This development opens up new avenues for the use of such compounds in various industrial and scientific applications due to their unique aggregation properties (Chen, Hu, & Fu, 2013).

Glycolic Acid Oxidase Inhibition

Research into 4-substituted 2,4-dioxobutanoic acid derivatives, structurally similar to the compound of interest, has shown potent in vitro inhibition of glycolic acid oxidase from porcine liver. This enzyme plays a critical role in glyoxylate metabolism, and inhibitors like these could provide insights into treating conditions such as Primary Hyperoxaluria, a rare genetic disorder (Williams et al., 1983).

Anticoagulant Intermediates

4-(4-Aminophenyl)-3-morpholinone, an intermediate related to the synthesis of anticoagulant drugs such as rivaroxaban, demonstrates the pharmaceutical relevance of similar compounds. These intermediates are crucial for developing new anticoagulant therapies, highlighting the compound's potential utility in medicinal chemistry (Luo Lingyan et al., 2011).

Biomolecular Binding Properties

The synthesis of novel quinolines utilizing components structurally related to the compound has revealed significant biomolecular binding properties, particularly with ct-DNA. Such findings underscore the potential for these compounds in biomedical research, particularly in understanding DNA interactions and the development of therapeutic agents (Bonacorso et al., 2018).

Novel HIV-1 Inhibitors

Research into chiral moderators for drug synthesis has led to the development of new HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds such as 4 beta-morpholinocaran-3 alpha-ol, prepared from morpholine, demonstrate the versatility of morpholine derivatives in synthesizing complex pharmaceuticals, indicating the broader applicability of related compounds in drug development (Kauffman et al., 2000).

特性

IUPAC Name |

4-(4-bromoanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O4/c17-12-1-3-13(4-2-12)19-15(21)11-14(16(22)23)18-5-6-20-7-9-24-10-8-20/h1-4,14,18H,5-11H2,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIUSEXNDIQNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(morpholinosulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2755619.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)

![3-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2755626.png)

![3-Methoxy-N-methyl-N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2755632.png)

![2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2755639.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,6-difluorophenyl)ethanone](/img/structure/B2755642.png)